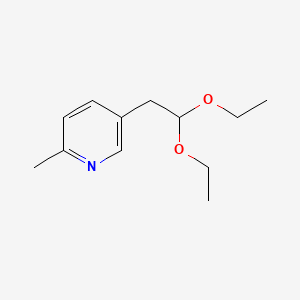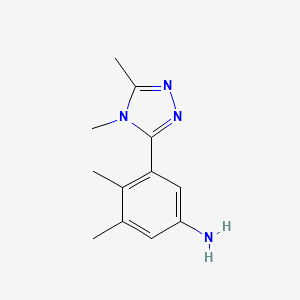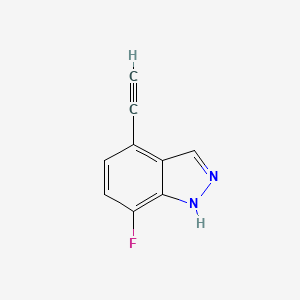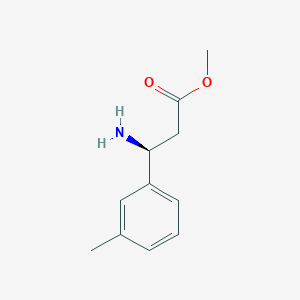![molecular formula C12H18ClNO B13473880 (1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-olhydrochloride](/img/structure/B13473880.png)
(1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-ol hydrochloride is a chiral compound with significant interest in various scientific fields. This compound features a phenyl group, a pyrrolidine ring, and an ethan-1-ol moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-ol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Ethan-1-ol Moiety: The ethan-1-ol group is added through a reduction reaction, often using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like sodium borohydride (NaBH4).
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, mild to moderate temperatures.
Substitution: HNO3, Br2, sulfuric acid (H2SO4) as a catalyst.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
(1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of (1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine: An aromatic heterocycle with a nitrogen atom in the ring, used in various chemical reactions and as a precursor in pharmaceuticals.
Pyrrole: Another aromatic heterocycle, known for its role in the synthesis of porphyrins and other bioactive molecules.
Uniqueness
(1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-ol hydrochloride is unique due to its chiral nature and the presence of both a phenyl group and a pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
(1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-12(14,11-8-5-9-13-11)10-6-3-2-4-7-10;/h2-4,6-7,11,13-14H,5,8-9H2,1H3;1H/t11-,12+;/m1./s1 |
InChI Key |
BBIVUJAAMOWOHK-LYCTWNKOSA-N |
Isomeric SMILES |
C[C@@]([C@H]1CCCN1)(C2=CC=CC=C2)O.Cl |
Canonical SMILES |
CC(C1CCCN1)(C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


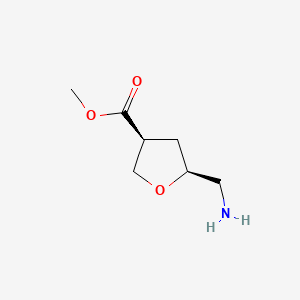
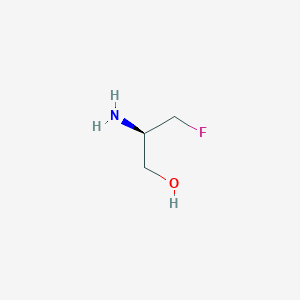
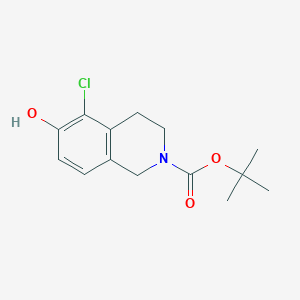
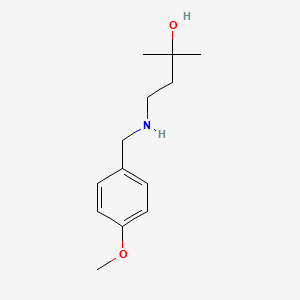
![{7-chloro-3-methyl-2H,3H-furo[2,3-c]pyridin-3-yl}methanol](/img/structure/B13473821.png)
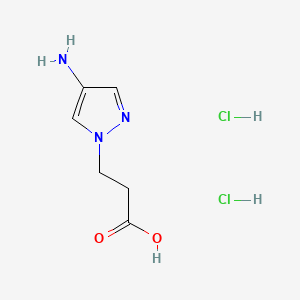
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-6-azido-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B13473841.png)
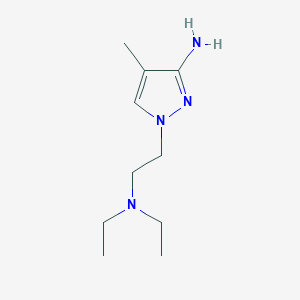
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13473852.png)
![2-amino-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B13473855.png)
